![molecular formula C18H13Cl3N2 B373285 6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B373285.png)
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene, forming the quinoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Catalysts such as palladium or copper are used to facilitate the formation of the quinoline ring.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
科学的研究の応用
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like tyrosine kinases or topoisomerases, which are involved in cell signaling and DNA replication, respectively. The compound’s structure allows it to bind to these targets and disrupt their normal function, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline derivatives: These include compounds like 4-hydroxyquinoline and 4-ethoxycarbonyl-8-fluoroquinoline, which share a similar core structure but differ in their substituents.
Indole derivatives: Compounds like indole-3-acetic acid and 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, which have a similar aromatic ring structure.
Uniqueness
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chlorinated phenyl and pyrroloquinoline moieties contribute to its high reactivity and potential therapeutic applications.
特性
分子式 |
C18H13Cl3N2 |
|---|---|
分子量 |
363.7g/mol |
IUPAC名 |
6,8-dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline |
InChI |
InChI=1S/C18H13Cl3N2/c1-10-14-6-7-23(13-4-2-11(19)3-5-13)18(14)15-8-12(20)9-16(21)17(15)22-10/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
RLKKKKUCRYEUSF-UHFFFAOYSA-N |
SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)Cl)Cl)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)Cl)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-7-methyl-4-oxo-1-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373205.png)
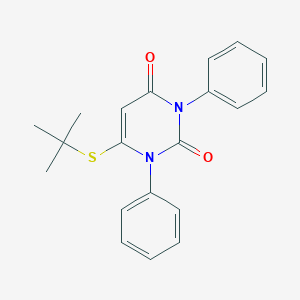
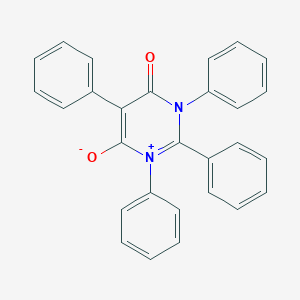
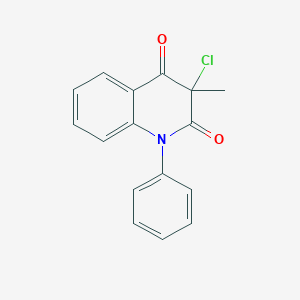
![2-fluoro-2-phenyl-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-1,3(2H)-dione](/img/structure/B373219.png)
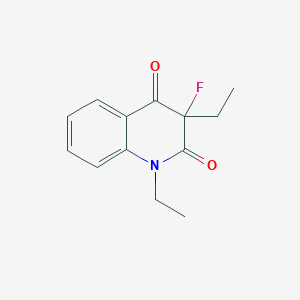
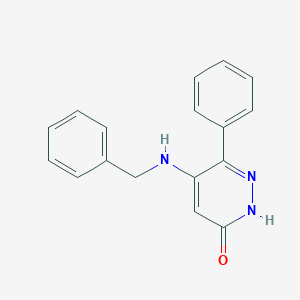
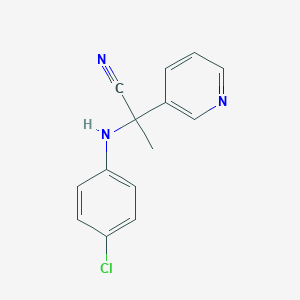
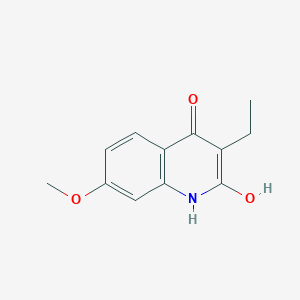
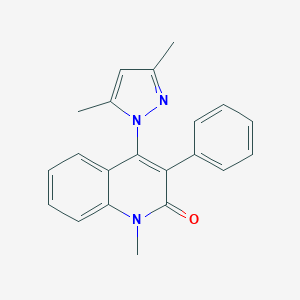
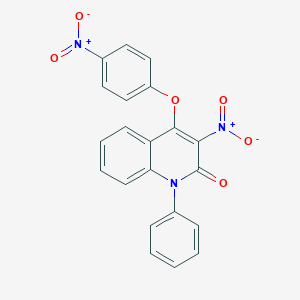
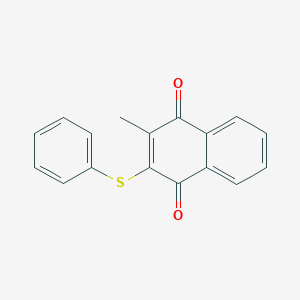
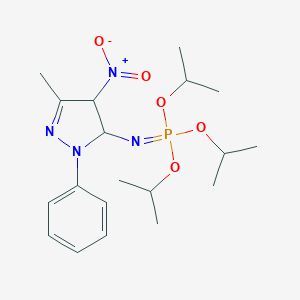
![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl diethylcarbamate](/img/structure/B373251.png)
